Pentafluoronitrobenzene

Catalog No.
S793930
CAS No.
880-78-4
M.F
C6F5NO2
M. Wt
213.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoronitrobenzene

CAS Number

880-78-4

Product Name

Pentafluoronitrobenzene

IUPAC Name

1,2,3,4,5-pentafluoro-6-nitrobenzene

Molecular Formula

C6F5NO2

Molecular Weight

213.06 g/mol

InChI

InChI=1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

INUOFQAJCYUOJR-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)[N+](=O)[O-]

Electron Attachment Studies:

  • Pentafluoronitrobenzene's ability to capture electrons has been studied using crossed electron-molecular beam experiments. This technique helps scientists understand the behavior of low-energy electrons interacting with complex molecules. (Source: )

Electrochemistry:

  • Research has investigated the electroreduction of pentafluoronitrobenzene in dimethylformamide solution. This process leads to the formation of octafluoro-4,4'-dinitro-biphenyl, a molecule with potential applications in material science. (Source: )

Organic Synthesis:

  • Pentafluoronitrobenzene has been used as a precursor in the synthesis of p-azidotetrafluoroaniline. This molecule finds application as a photoaffinity reagent, a tool used to study protein-ligand interactions in biological systems. (Source: )

Pentafluoronitrobenzene (C6F5NO2) is an aromatic organic compound belonging to the class of halonitrobenzenes. It is a colorless liquid at room temperature with a strong aromatic odor []. While its natural origins are not well documented, it is primarily synthesized for research purposes due to its unique properties. Pentafluoronitrobenzene has gained significance in scientific research for several reasons, including its use as a:

  • Fluorinating agent: Due to the high electronegativity of the fluorine atoms, pentafluoronitrobenzene can act as a mild fluorinating agent in organic reactions.
  • Synthetic precursor: The presence of the nitro group and fluorine atoms makes it a valuable intermediate in the synthesis of various fluorinated aromatic compounds with potential applications in pharmaceuticals and materials science.
  • Probe molecule: Its unique spectroscopic properties, particularly in fluorine-19 nuclear magnetic resonance (19F NMR), make it a useful probe molecule for studying protein-ligand interactions.

Molecular Structure Analysis

Pentafluoronitrobenzene possesses a six-membered benzene ring with five fluorine atoms attached and a nitro group (NO2) positioned at one of the remaining carbons. The presence of these electron-withdrawing substituents significantly affects the molecule's structure and properties.

  • Bond lengths and angles: The C-F bonds are shorter and stronger than C-H bonds due to the high electronegativity of fluorine. The nitro group also influences bond lengths and angles within the ring, leading to a slightly distorted hexagonal shape [].
  • Aromatic character: Despite the distortions, the molecule retains its aromaticity due to the delocalization of electrons across the ring system.

Chemical Reactions Analysis

Synthesis

Common methods for synthesizing pentafluoronitrobenzene involve nitration of fluorobenzene with a mixture of concentrated nitric and sulfuric acids.

Reactions:

  • Nucleophilic aromatic substitution (S_NAr): Pentafluoronitrobenzene can undergo S_NAr reactions, where the nitro group is replaced by a nucleophile under appropriate conditions. The strong electron-withdrawing effect of the fluorine atoms deactivates the ring towards nucleophilic attack, requiring harsh reaction conditions.
  • Reduction: The nitro group can be reduced to an amine group using various reducing agents, such as tin and hydrochloric acid.

(Balanced chemical equations can be found in the referenced resources)


Physical And Chemical Properties Analysis

  • Melting point: 48-50 °C []
  • Boiling point: 205 °C []
  • Density: 1.50 g/cm³ []
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and chloroform []
  • Stability: Relatively stable under ambient conditions but decomposes upon heating.

The mechanism of action of pentafluoronitrobenzene depends on the specific application.

  • Fluorination: As a fluorinating agent, pentafluoronitrobenzene likely reacts with nucleophiles, transferring a fluorine atom in the process. The exact mechanism can vary depending on the reaction conditions and substrate.
  • Protein-ligand interactions: In this context, the mechanism involves non-covalent interactions between the fluorine atoms and specific amino acid residues in proteins, allowing researchers to study binding affinities and orientations.

Pentafluoronitrobenzene is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: It is considered toxic upon inhalation, ingestion, or skin contact. Exposure can cause irritation of the respiratory system, eyes, and skin.
  • Flammability: Flammable liquid. The flash point (the lowest temperature at which vapors ignite) is around 80 °C [].
  • Reactivity: Can react violently with strong oxidizing agents and strong bases.

XLogP3

2.3

Boiling Point

159.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

880-78-4

Wikipedia

Pentafluoronitrobenzene

Dates

Modify: 2023-08-15

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